Buta-1,3-diene; 2-methylprop-2-enoic acid; prop-2-enenitrile
Overview
Description
Buta-1,3-diene; 2-methylprop-2-enoic acid; prop-2-enenitrile is a synthetic polymer known for its versatile applications in various industries. This compound is a copolymer formed by the polymerization of 2-propenoic acid, 2-methyl- (commonly known as methacrylic acid), 1,3-butadiene, and 2-propenenitrile (acrylonitrile). The resulting polymer exhibits unique properties such as high resistance to chemicals, oils, and heat, making it suitable for a wide range of applications.
Preparation Methods
The synthesis of Buta-1,3-diene; 2-methylprop-2-enoic acid; prop-2-enenitrile typically involves free radical polymerization. This process can be carried out in the presence of suitable initiators such as peroxides or azo compounds. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired molecular weight and polymer structure.
Industrial production methods often involve emulsion polymerization, where the monomers are dispersed in water with the help of surfactants. This method allows for better control over the polymerization process and results in a stable polymer latex. The polymer can then be isolated by coagulation and drying.
Chemical Reactions Analysis
Buta-1,3-diene; 2-methylprop-2-enoic acid; prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Buta-1,3-diene; 2-methylprop-2-enoic acid; prop-2-enenitrile has a wide range of scientific research applications:
Chemistry: The polymer is used as a precursor for the synthesis of various functional materials. Its unique properties make it suitable for developing advanced coatings, adhesives, and sealants.
Biology: In biological research, the polymer is used to create biocompatible materials for medical devices and drug delivery systems
Medicine: The polymer is explored for use in medical implants and prosthetics due to its biocompatibility and mechanical strength. It is also used in the development of controlled-release drug formulations.
Industry: In the industrial sector, the polymer is used in the production of automotive parts, gaskets, and hoses due to its resistance to oils and chemicals. It is also employed in the manufacture of protective coatings and insulation materials.
Mechanism of Action
The mechanism by which Buta-1,3-diene; 2-methylprop-2-enoic acid; prop-2-enenitrile exerts its effects is primarily related to its chemical structure and physical properties. The polymer’s molecular targets and pathways involve interactions with various substrates and surfaces, leading to the formation of strong adhesive bonds and protective coatings.
The presence of 2-propenenitrile units in the polymer chain enhances its resistance to chemical degradation, while the 1,3-butadiene units contribute to its flexibility and toughness. The 2-propenoic acid, 2-methyl- units provide sites for further chemical modifications, allowing for the development of tailored materials with specific properties.
Comparison with Similar Compounds
Buta-1,3-diene; 2-methylprop-2-enoic acid; prop-2-enenitrile can be compared with other similar compounds, such as:
2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene and butyl 2-propenoate: This polymer has similar chemical resistance and mechanical properties but differs in its ester functional group, which affects its solubility and reactivity.
2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene and ethenylbenzene:
2-Propenoic acid, polymer with 1,3-butadiene and 2-propenenitrile:
The uniqueness of this compound lies in its balanced combination of chemical resistance, mechanical strength, and flexibility, making it suitable for a wide range of applications.
Properties
IUPAC Name |
buta-1,3-diene;2-methylprop-2-enoic acid;prop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.C4H6.C3H3N/c1-3(2)4(5)6;1-3-4-2;1-2-3-4/h1H2,2H3,(H,5,6);3-4H,1-2H2;2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTACFVZIAVFCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O.C=CC=C.C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9010-81-5 | |
Record name | 2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene and 2-propenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9010-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
9010-81-5 | |
Record name | 2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene and 2-propenenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009010815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene and 2-propenenitrile | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene and 2-propenenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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